molecular formula C12H11F3N2O2 B12623663 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one CAS No. 918129-48-3

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Cat. No.: B12623663
CAS No.: 918129-48-3
M. Wt: 272.22 g/mol
InChI Key: HJZFEFWTUAVSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The compound features a piperazin-2-one core, a common scaffold in drug discovery, substituted with a phenyl ring bearing a trifluoroacetyl group. Piperazine derivatives are extensively investigated for their diverse biological activities and utility as intermediates in synthesizing more complex molecules . The incorporation of the trifluoroacetyl group is a common strategy in medicinal chemistry to influence the compound's electronic properties, metabolic stability, and lipophilicity, which can be critical for optimizing pharmacokinetic profiles . While the specific biological profile of this exact compound requires further investigation, structurally related piperazine compounds are frequently explored as ligands for various biological targets, including central nervous system receptors and enzymes . This reagent is provided as a high-purity material to support these research endeavors. It is intended for use in laboratory-scale experiments, such as in vitro screening, method development, and as a building block for the synthesis of novel chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, using personal protective equipment in accordance with established laboratory safety protocols.

Properties

CAS No.

918129-48-3

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroacetyl)phenyl]piperazin-2-one

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)11(19)8-1-3-9(4-2-8)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18)

InChI Key

HJZFEFWTUAVSJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Ring Closure Reaction

  • Starting Materials : The synthesis begins with 4-trifluoromethylaniline and 2-chloroethylamine.

  • Reaction Conditions :

    • The reaction is typically carried out in an organic solvent such as toluene or propyl carbinol.
    • Temperature ranges from 100°C to 180°C, with optimal yields reported at around 120°C to 160°C.
  • Procedure :

    • Dissolve the starting materials in the chosen solvent.
    • Heat under reflux for several hours (12-24 hours).
    • Upon completion, cooling and neutralization with a base (e.g., sodium hydroxide) yield the desired piperazine derivative.
  • Yield : Reports indicate yields ranging from 56% to over 60% depending on the specific conditions used.

Method 2: N-Arylation Reaction

  • Starting Materials : This method utilizes a piperazine derivative that is N-arylated with an appropriate aryl halide.

  • Reaction Conditions :

    • Utilizes palladium-catalyzed coupling reactions.
    • Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
  • Procedure :

    • The piperazine is reacted with an aryl halide in the presence of a base and palladium catalyst.
    • The mixture is heated under inert atmosphere conditions to facilitate the reaction.
  • Yield : This method has been shown to produce high yields of the product (up to 90%) due to the efficiency of palladium catalysis.

Method Starting Materials Solvent Temperature Range Yield (%)
Ring Closure Reaction 4-trifluoromethylaniline, 2-chloroethylamine Toluene, Propyl Carbinol 100°C - 180°C 56% - 60%
N-Arylation Reaction Piperazine derivative, Aryl halide DMF, DMSO Varies Up to 90%

The preparation of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one can be effectively achieved through various synthetic routes, each offering distinct advantages in terms of yield and efficiency. The choice of method largely depends on available reagents and desired purity levels of the final product. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance yield or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperazine rings, including 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one, exhibit diverse biological activities:

  • Antinociceptive Activity : Studies have shown that related compounds demonstrate significant antinociceptive effects. For instance, the compound 3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one was evaluated for its efficacy in treating neuropathic pain, showing promising results in reducing allodynia without motor impairments .
  • Anticonvulsant Properties : Similar piperazine derivatives have been synthesized and tested for anticonvulsant activity. Compounds were evaluated using animal models for their ability to protect against seizures, indicating the potential of piperazine-based structures in epilepsy treatment .
  • Dopamine Receptor Modulation : The structural characteristics of this compound suggest it may interact with dopamine receptors. This modulation could be beneficial in developing treatments for disorders like schizophrenia or Parkinson's disease.

Case Studies

Several studies have documented the pharmacological potential of compounds related to this compound:

  • Analgesic Research : A study focused on the antinociceptive effects of related compounds in chronic pain models demonstrated that these piperazine derivatives could modulate nerve growth factor levels, indicating their role in pain pathways .
  • Anticonvulsant Screening : In another case, derivatives were screened for their anticonvulsant properties using maximal electroshock tests. Some showed significant protective effects without neurotoxicity, highlighting their therapeutic promise .

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The piperazine moiety may contribute to the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoroacetyl vs. Trifluoromethyl
  • 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one (CAS: 185110-29-6)

    • Substituent : -CF₃ (trifluoromethyl) at the para position.
    • Impact : The trifluoromethyl group is less electron-withdrawing than trifluoroacetyl, resulting in moderate metabolic stability and improved lipophilicity.
    • Synthesis : Prepared via nucleophilic substitution or coupling reactions, as seen in and .
  • 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one Substituent: -COCF₃ (trifluoroacetyl) at the para position.
Fluorophenyl and Aminophenyl Derivatives
  • 4-(4-Amino-2-fluorophenyl)piperazin-2-one Substituent: -NH₂ and -F groups. Impact: The amino group enables hydrogen bonding, improving solubility, while fluorine enhances metabolic stability. This structure is common in kinase inhibitors .
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

    • Substituent : Fluorobenzoyl and hydroxyphenyl groups.
    • Impact : The hydroxyphenyl moiety increases hydrophilicity, making it suitable for aqueous formulations .

Modifications to the Piperazine Core

Piperazin-2-one vs. Piperazine Ketones
  • MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)

    • Core : Piperazine with a butan-1-one side chain.
    • Impact : The ketone group enhances conformational flexibility, facilitating interactions with hydrophobic binding pockets. This compound exhibits antitumor activity in preclinical studies .
  • This compound Core: Piperazin-2-one (lactam form).

Structural Complexity and Functional Groups

  • Nutlin-3 (4-[4,5-Bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one) Substituents: Bulky dihydroimidazole and chlorophenyl groups.

Biological Activity

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}F3_3N2_2O
  • Molecular Weight : 284.24 g/mol
  • CAS Number : 62733743

The compound features a piperazine ring substituted with a trifluoroacetyl group, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperazine rings exhibit a range of biological activities, including antimicrobial, anticancer, and neuropharmacological effects. Specifically, this compound has been evaluated for its potential in cancer therapy and other therapeutic areas.

Anticancer Activity

  • Mechanism of Action : The compound is believed to inhibit various signaling pathways involved in cancer cell proliferation. In particular, it may affect the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
  • Cell Line Studies :
    • Growth inhibition assays were conducted against several human cancer cell lines, including pancreatic (MiaPaCa2, BxPC3), breast (MCF-7), and ovarian (A2780) cancer cells.
    • Results showed significant growth inhibition at concentrations ranging from 25 μM to 50 μM.
Cell LineInhibition (%) at 25 μMGI50 (μM)
MiaPaCa238%>50
BxPC343%14
MCF-740%3.1
A278038%11

Case Studies

  • In Vitro Studies : A recent study screened multiple analogs of piperazine derivatives for their cytotoxic effects on pancreatic cancer cell lines. Compounds similar to this compound demonstrated promising results with moderate to high levels of cytotoxicity.
    • Library Screening : Modifications to the phenylacetamide moiety enhanced activity against resistant cancer cell lines, indicating that structural variations can significantly impact efficacy.
  • Animal Models : While direct studies on this specific compound in animal models are scarce, related piperazine derivatives have been tested in vivo, showing reduced tumor growth in xenograft models.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : Rapid absorption is expected due to its lipophilic nature.
  • Metabolism : Likely metabolized via liver enzymes; however, specific metabolic pathways need further elucidation.
  • Toxicity Profile : Preliminary studies indicate a favorable toxicity profile at therapeutic doses; long-term studies are warranted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves coupling trifluoroacetylphenyl derivatives with piperazinone precursors via nucleophilic substitution or amidation. Intermediate characterization relies on ¹H/¹³C NMR to confirm regioselectivity (e.g., aromatic proton shifts at δ 7.4–8.1 ppm for trifluoroacetyl groups) and elemental analysis (e.g., C: 61.67%, H: 4.86%, N: 8.02% in analogs) . HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use X-ray crystallography to resolve bond angles and torsional strain in the piperazinone ring (e.g., C–N–C angles ~120° in fluorinated analogs) . FT-IR identifies key functional groups: C=O stretch at ~1680 cm⁻¹ (piperazinone) and CF₃ absorption at 1150–1250 cm⁻¹ .

Q. What purification strategies are effective for removing trifluoroacetyl byproducts?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates polar trifluoroacetyl impurities. Recrystallization in ethanol/water (7:3 v/v) optimizes yield (reported 60–75% in related compounds) .

Advanced Research Questions

Q. How do discrepancies in spectroscopic data for trifluoroacetyl derivatives arise, and how can they be resolved?

  • Analysis : Contradictions in NMR shifts (e.g., para-substituted CF₃ vs. ortho-substituted analogs) stem from electron-withdrawing effects altering aromatic ring electron density. Use DFT calculations (B3LYP/6-31G*) to model electronic environments and validate experimental data .

Q. What reaction conditions optimize the trifluoroacetylation step while minimizing side reactions?

  • Optimization : Employ low-temperature acetylation (0–5°C) with trifluoroacetic anhydride in dichloromethane to reduce hydrolysis. Monitor pH (<3) to stabilize the trifluoroacetyl group. Yields improve with anhydrous MgSO₄ as a desiccant (85% yield reported in fluorophenyl analogs) .

Q. How can the bioactivity of this compound be systematically evaluated in anticancer research?

  • Methodology : Use in vitro cytotoxicity assays (MTT/PI staining) against cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally related compounds (e.g., chlorophenyl-piperazinones show IC₅₀ = 12–18 µM) . Molecular docking (PDB: 1M17) predicts binding affinity to kinase targets, guided by the trifluoromethyl group’s lipophilicity (LogP ~2.5) .

Q. What analytical techniques resolve stability issues in aqueous formulations of this compound?

  • Approach : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to track degradation products (e.g., hydrolyzed piperazinone). Stabilize with lyophilization (trehalose matrix) or pH 4.5 buffers to inhibit hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.